molecular formula C20H24ClNO6 B4042677 4-[2-(4-Chloronaphthalen-1-yl)oxyethyl]-2,6-dimethylmorpholine;oxalic acid

4-[2-(4-Chloronaphthalen-1-yl)oxyethyl]-2,6-dimethylmorpholine;oxalic acid

Cat. No.: B4042677
M. Wt: 409.9 g/mol
InChI Key: XLJYRBHRYXQFLU-UHFFFAOYSA-N
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Description

4-[2-(4-Chloronaphthalen-1-yl)oxyethyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound that combines a morpholine ring with a chlorinated naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Chloronaphthalen-1-yl)oxyethyl]-2,6-dimethylmorpholine typically involves the following steps:

    Formation of the Chloronaphthalene Intermediate: The starting material, 4-chloronaphthalen-1-ol, is synthesized through the chlorination of naphthalene.

    Etherification: The chloronaphthalene intermediate is then reacted with 2-(2-chloroethoxy)ethanol under basic conditions to form the ether linkage.

    Morpholine Ring Formation: The resulting intermediate is then reacted with 2,6-dimethylmorpholine in the presence of a suitable base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Chloronaphthalen-1-yl)oxyethyl]-2,6-dimethylmorpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated naphthalene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the compound, potentially affecting the morpholine ring.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the morpholine ring is particularly interesting for its potential interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The chlorinated naphthalene moiety and morpholine ring are both structural features found in various pharmacologically active compounds.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[2-(4-Chloronaphthalen-1-yl)oxyethyl]-2,6-dimethylmorpholine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-Chloronaphthalen-1-ol: A precursor in the synthesis of the target compound.

    2,6-Dimethylmorpholine: Another component of the target compound.

    4-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]cyclohexane-1-carboxylic acid: A structurally related compound with potential similar applications.

Uniqueness

What sets 4-[2-(4-Chloronaphthalen-1-yl)oxyethyl]-2,6-dimethylmorpholine apart is the combination of the chlorinated naphthalene moiety with the morpholine ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[2-(4-chloronaphthalen-1-yl)oxyethyl]-2,6-dimethylmorpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO2.C2H2O4/c1-13-11-20(12-14(2)22-13)9-10-21-18-8-7-17(19)15-5-3-4-6-16(15)18;3-1(4)2(5)6/h3-8,13-14H,9-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJYRBHRYXQFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOC2=CC=C(C3=CC=CC=C32)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(4-Chloronaphthalen-1-yl)oxyethyl]-2,6-dimethylmorpholine;oxalic acid
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4-[2-(4-Chloronaphthalen-1-yl)oxyethyl]-2,6-dimethylmorpholine;oxalic acid
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4-[2-(4-Chloronaphthalen-1-yl)oxyethyl]-2,6-dimethylmorpholine;oxalic acid
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4-[2-(4-Chloronaphthalen-1-yl)oxyethyl]-2,6-dimethylmorpholine;oxalic acid
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4-[2-(4-Chloronaphthalen-1-yl)oxyethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 6
4-[2-(4-Chloronaphthalen-1-yl)oxyethyl]-2,6-dimethylmorpholine;oxalic acid

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